molecular formula C16H11N3O5S3 B3008467 (E)-N-(2-hydroxy-5-nitrophenyl)-2-(4-oxo-5-(thiophen-2-ylmethylene)-2-thioxothiazolidin-3-yl)acetamide CAS No. 682781-96-0

(E)-N-(2-hydroxy-5-nitrophenyl)-2-(4-oxo-5-(thiophen-2-ylmethylene)-2-thioxothiazolidin-3-yl)acetamide

Cat. No.: B3008467
CAS No.: 682781-96-0
M. Wt: 421.46
InChI Key: NPACQAIKCDSDTI-NTUHNPAUSA-N
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Description

This compound features a 2-thioxothiazolidinone core with a 4-oxo group at position 4, a thiophen-2-ylmethylene substituent at position 5, and an acetamide side chain linked to a 2-hydroxy-5-nitrophenyl group.

Properties

IUPAC Name

N-(2-hydroxy-5-nitrophenyl)-2-[(5E)-4-oxo-2-sulfanylidene-5-(thiophen-2-ylmethylidene)-1,3-thiazolidin-3-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11N3O5S3/c20-12-4-3-9(19(23)24)6-11(12)17-14(21)8-18-15(22)13(27-16(18)25)7-10-2-1-5-26-10/h1-7,20H,8H2,(H,17,21)/b13-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPACQAIKCDSDTI-NTUHNPAUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C=C2C(=O)N(C(=S)S2)CC(=O)NC3=C(C=CC(=C3)[N+](=O)[O-])O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CSC(=C1)/C=C/2\C(=O)N(C(=S)S2)CC(=O)NC3=C(C=CC(=C3)[N+](=O)[O-])O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11N3O5S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (E)-N-(2-hydroxy-5-nitrophenyl)-2-(4-oxo-5-(thiophen-2-ylmethylene)-2-thioxothiazolidin-3-yl)acetamide is a thioxothiazolidin derivative that has garnered attention for its potential biological activities, particularly as an enzyme inhibitor and antimicrobial agent. This article delves into its biological activity, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C16H14N4O4SC_{16}H_{14}N_{4}O_{4}S, with a molecular weight of approximately 366.37 g/mol. The compound features a thioxothiazolidin core, which is significant for its biological interactions.

Urease Inhibition

Recent studies have highlighted the compound's effectiveness as a urease inhibitor . Urease is an enzyme that catalyzes the hydrolysis of urea into ammonia and carbon dioxide, playing a crucial role in various physiological processes and pathologies, including urinary tract infections.

  • Inhibition Potency : The compound exhibited significant urease inhibition with an IC50 value in the micromolar range. For instance, derivatives of thioxothiazolidinyl-acetamides showed IC50 values ranging from 1.473 to 9.274 µM, indicating strong inhibitory potential compared to standard inhibitors like hydroxyurea (IC50 = 100 µM) .
  • Mechanism of Action : The inhibition mechanism involves binding to the active site of urease, potentially through hydrogen bonding and hydrophobic interactions, which were confirmed by molecular docking studies. The designed compounds demonstrated favorable glide scores, indicating strong binding affinity .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties , particularly against resistant strains of bacteria such as Staphylococcus aureus.

  • Activity Against Bacteria : In vitro tests revealed that certain derivatives exhibited significant antimicrobial activity, with some compounds achieving over 37% inhibition of biofilm formation at concentrations around 512 µg/mL .
  • Toxicity Assessment : The MTT assay indicated that the compounds exhibited low toxicity up to concentrations of 100 µM, suggesting a favorable safety profile for further development .

Structure-Activity Relationship (SAR)

Understanding the SAR is pivotal in optimizing the biological activity of thioxothiazolidin derivatives.

  • Functional Groups : The presence of specific functional groups in the thioxothiazolidin core significantly influences activity. For example, variations in substituents at the R1 position demonstrated differing levels of urease inhibition .
  • Comparative Analysis : A comparative analysis of various derivatives indicated that modifications leading to increased hydrophobicity generally enhanced inhibitory potency against urease .

Study on Urease Inhibition

A study synthesized fifteen thioxothiazolidin derivatives and assessed their urease inhibition capabilities. The most potent derivative (6i) demonstrated an IC50 value of 1.473 µM against urease, showcasing its potential as a therapeutic agent for conditions involving elevated urease activity .

Antimicrobial Evaluation

Another investigation focused on the antimicrobial efficacy of these compounds against Staphylococcus aureus. Compounds 6n and 6o were identified as the most effective agents, exhibiting substantial biofilm inhibition and low cytotoxicity .

Comparison with Similar Compounds

Physicochemical and Spectroscopic Properties

  • Melting Points : The target compound’s melting point is unreported, but analogs range from 147–207°C (). Higher melting points (e.g., 206–207°C for Compound 10 ) correlate with bulky substituents like indole, which may enhance crystallinity.
  • Synthetic Yields : Yields vary widely (53–90%), influenced by substituent reactivity. Chlorobenzylidene (Compound 9, 90% yield ) may stabilize intermediates, while nitro groups (Compound 12, 53% ) could hinder reactions.

Substituent Effects on Reactivity and Bioactivity

  • Thiophene vs. Other Arylidenes : Thiophen-2-ylmethylene offers π-stacking capability and moderate lipophilicity, contrasting with the polar nitro-furyl (Compound 12 ) or bulky indole (Compound 10 ).
  • Acetamide Substituents : The 2-hydroxy-5-nitrophenyl group in the target compound combines hydrogen-bonding (hydroxyl) and electron-deficient (nitro) properties, differing from EDG-rich analogs like 4-methoxyphenyl (Compound 9 ).

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